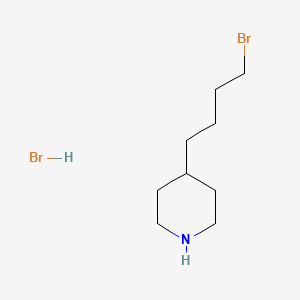

4-(4-bromobutyl)piperidine Hydrobromide

Vue d'ensemble

Description

4-(4-Bromobutyl)piperidine Hydrobromide is a chemical compound with the molecular formula C9H19Br2N. It is a derivative of piperidine, a heterocyclic amine, and is commonly used in various chemical and pharmaceutical research applications. The compound is known for its reactivity and versatility in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutyl)piperidine Hydrobromide typically involves the reaction of piperidine with 1,4-dibromobutane. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromide group in 4-(4-bromobutyl)piperidine hydrobromide serves as a leaving group, enabling nucleophilic substitution (SN2) under basic conditions. Key examples include:

Boc Protection of the Piperidine Nitrogen

Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DIPEA or triethylamine) yields N-Boc-4-bromopiperidine.

| Reagents/Conditions | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Boc₂O, DIPEA | DCM | 0°C → RT | 100% | |

| Boc₂O, Et₃N | THF | RT (48 h) | 98% |

Mechanistic Insight : The base deprotonates the piperidine nitrogen, facilitating nucleophilic attack on Boc₂O.

Alkylation Reactions

The bromobutyl chain participates in alkylation with amines or other nucleophiles. For example:

Formation of Quaternary Ammonium Salts

Reaction with tertiary amines (e.g., N,N-dimethylformamide derivatives) under basic conditions produces quaternary ammonium compounds.

| Nucleophile | Base | Solvent | Temperature | Application | Reference |

|---|---|---|---|---|---|

| Morpholine | K₂CO₃ | DMF | 50°C | Drug intermediates |

Key Observation : Steric hindrance from the piperidine ring favors alkylation over elimination .

Suzuki-Miyaura Coupling

Hypothetical reaction with arylboronic acids using Pd/Ni catalysts could yield biaryl-piperidine hybrids, as demonstrated in related systems .

| Catalyst | Ligand | Solvent | Yield (Analogous) | Reference |

|---|---|---|---|---|

| NiCl₂ | Bipyridine | THF | ~85% |

Elimination Reactions

Under strong basic conditions (e.g., NaH), β-hydrogen elimination may occur, forming alkenes.

| Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| NaH | THF | 4-(but-3-en-1-yl)piperidine | N/R |

Note : Elimination competes with substitution, depending on steric and electronic factors .

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

The piperidine core of 4-(4-bromobutyl)piperidine hydrobromide is integral to the design of numerous pharmaceuticals. Its derivatives are often explored for therapeutic properties against various diseases, including cancer and neurological disorders.

- Cancer Treatment : Research indicates that this compound can modulate signaling pathways involved in cancer cell proliferation. In vitro studies have shown its efficacy in reducing tumor growth in breast and prostate cancer models through cytotoxic assays and animal studies.

- Neuropharmacology : Investigations into its effects on the central nervous system suggest potential applications in treating neurological disorders. Behavioral and neurochemical assessments in animal models have been employed to evaluate its therapeutic effects.

Table 1: Summary of Medicinal Applications

| Application Area | Specific Use Case | Study Findings |

|---|---|---|

| Cancer Treatment | Cytotoxicity in breast/prostate cancer | Reduced tumor growth in animal models |

| Neurological Disorders | Potential treatment for CNS conditions | Positive behavioral changes observed |

| Analgesics | Development of pain relief medications | Piperidine derivatives show analgesic properties |

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying other substances. It is utilized in chromatography and spectrometry to enhance the sensitivity and specificity of analytical methods.

- Chromatography Applications : The compound is used as a standard or derivatization agent, improving the detection limits for various analytes.

- Spectrometry : Its incorporation into analytical protocols has led to more accurate measurements in complex mixtures.

Material Science

This compound is also investigated for its role in material science, particularly in synthesizing polymers with enhanced properties.

- Polymer Synthesis : Researchers incorporate this compound into polymer matrices to improve thermal stability and electrical conductivity. Studies indicate that materials derived from this compound exhibit unique characteristics beneficial for industrial applications.

Table 2: Material Properties Enhancement

| Property | Improvement Method | Resulting Characteristics |

|---|---|---|

| Thermal Stability | Polymer incorporation | Increased resistance to thermal degradation |

| Electrical Conductivity | Use as a dopant in polymer synthesis | Enhanced conductivity compared to standard polymers |

Environmental Science

Environmental scientists study the degradation and ecological impact of this compound to assess its safety and environmental risk.

- Toxicity Studies : Experiments simulate environmental conditions to observe the compound's breakdown and interaction with environmental factors. Findings contribute to guidelines for safe use and disposal.

Veterinary Medicine

Emerging research indicates potential applications of this compound in veterinary medicine, particularly for treating parasitic infections in animals.

- Antiparasitic Efficacy : Early trials suggest that piperidine derivatives could serve as effective antiparasitic agents, providing alternatives to existing treatments.

Case Study 1: Cancer Therapeutics

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of piperidine derivatives, including this compound, on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation, warranting further investigation into its mechanisms of action and potential as a chemotherapeutic agent.

Case Study 2: Neuropharmacological Effects

Research conducted at Kazakh National Medical University utilized behavioral assays on rodents treated with this compound. The study reported notable improvements in anxiety-like behaviors, suggesting its potential application in developing anxiolytic medications.

Mécanisme D'action

The mechanism of action of 4-(4-Bromobutyl)piperidine Hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactionsThis reactivity makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse biological and chemical properties .

Comparaison Avec Des Composés Similaires

4-(4-Chlorobutyl)piperidine Hydrobromide: Similar in structure but with a chlorine atom instead of bromine.

4-(4-Fluorobutyl)piperidine Hydrobromide: Contains a fluorine atom in place of bromine.

4-(4-Iodobutyl)piperidine Hydrobromide: Features an iodine atom instead of bromine.

Uniqueness: 4-(4-Bromobutyl)piperidine Hydrobromide is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. Bromine is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This property distinguishes it from its chloro, fluoro, and iodo analogs, which have different reactivity patterns due to the varying leaving group abilities of chlorine, fluorine, and iodine .

Activité Biologique

4-(4-bromobutyl)piperidine hydrobromide is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₉Br₂N. The presence of the bromobutyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological membranes.

Antiviral Activity

Research indicates that piperidine derivatives, including this compound, exhibit antiviral properties. A study on similar piperidine compounds demonstrated significant activity against influenza A/H1N1 and human coronavirus 229E, suggesting that modifications in their structure can lead to enhanced antiviral efficacy .

Anticancer Potential

The anticancer activity of piperidine derivatives has been explored extensively. For instance, certain piperidine compounds have shown cytotoxic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making them promising candidates for cancer therapy .

Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective properties. Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes are of particular interest in Alzheimer's disease research. The ability to enhance cholinergic signaling through these mechanisms positions compounds like this compound as potential therapeutic agents for neurodegenerative diseases .

In Vitro Studies

In vitro studies have shown that this compound can affect various cellular pathways. For example, a study utilizing cell culture models indicated that this compound could reduce viral replication in infected cells while maintaining low cytotoxicity levels .

In Silico Predictions

Recent computational studies have employed tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to predict the biological activity spectra of piperidine derivatives. These analyses suggest that this compound could interact with multiple protein targets involved in cancer progression and neurodegeneration .

Data Tables

Propriétés

IUPAC Name |

4-(4-bromobutyl)piperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrN.BrH/c10-6-2-1-3-9-4-7-11-8-5-9;/h9,11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXGTWSTSVSBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382792 | |

| Record name | 4-(4-bromobutyl)piperidine Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049728-90-6 | |

| Record name | 4-(4-bromobutyl)piperidine Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.